Doxifluridine

Beschreibung

This compound has been investigated for the treatment of Stomach Cancer.

This compound is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. This compound, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Eigenschaften

IUPAC Name |

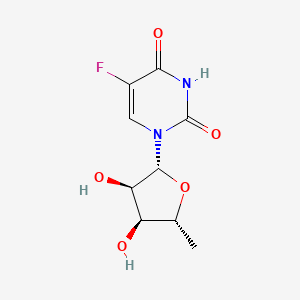

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOHEXOSAUJHY-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022967 | |

| Record name | Doxifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3094-09-5 | |

| Record name | Doxifluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3094-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxifluridine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxifluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXIFLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JK16Y2JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Doxifluridine in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine), a fluoropyrimidine derivative, is an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] Its design circumvents the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, leading to improved oral bioavailability.[2] this compound is used as a cytostatic agent in chemotherapy for various cancers, including gastric, colorectal, and breast cancer.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its metabolic activation, molecular targets, and the resultant cellular consequences. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Metabolic Activation of this compound to 5-Fluorouracil

The cornerstone of this compound's anticancer activity is its enzymatic conversion to 5-FU. This bioactivation is a critical step that dictates the drug's efficacy and tumor selectivity.

Enzymatic Conversion

This compound is converted to 5-FU primarily by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase.[2][3] The activity of this enzyme is significantly higher in many tumor tissues compared to most normal tissues.[3] This differential expression leads to a higher concentration of the active drug, 5-FU, within the tumor microenvironment, thereby providing a degree of tumor-selective toxicity.[3]

Pharmacokinetics of this compound and 5-FU

The conversion of this compound to 5-FU and their subsequent metabolism and clearance have been characterized in several clinical studies. The following tables summarize key pharmacokinetic parameters.

| Parameter | Dose | Value | Reference |

| This compound | |||

| Cmax | 1200 mg/m² (oral) | 67.1 - 68.3 mmol/l | [2] |

| AUC (Day 1) | 1200 mg/m² (oral) | 72.2 mmol h/l | [2] |

| AUC (Day 5) | 1200 mg/m² (oral) | 74.5 mmol h/l | [2] |

| Terminal Half-life | 2 and 4 g/m² (IV) | 16.1 - 27.7 min | [5] |

| 5-Fluorouracil (from this compound) | |||

| Cmax (Day 1) | 1200 mg/m² (oral) | 5.81 mmol/l | [2] |

| Cmax (Day 5) | 1200 mg/m² (oral) | 7.34 mmol/l | [2] |

| AUC (Day 1) | 1200 mg/m² (oral) | 5.46 mmol h/l | [2] |

| AUC (Day 5) | 1200 mg/m² (oral) | 7.52 mmol h/l | [2] |

Table 1: Pharmacokinetic parameters of this compound and its metabolite 5-FU in colorectal cancer patients.

Core Mechanisms of Action of 5-Fluorouracil

Once converted, 5-FU exerts its cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase and incorporation into RNA and DNA.

Inhibition of Thymidylate Synthase

A major pathway of 5-FU's anticancer activity involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6]

5-FU is metabolized intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase, effectively inhibiting its function.[6] This inhibition leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately triggering cell death.[7]

| Compound | Cell Line | IC50 | Reference |

| FdUMP | FM3A/0 | 0.003 µM | [4] |

| FdUMP | FM3A/TK- | >100 µM | [4] |

| FdUMP[8] | FM3A/0 | 0.003 µM | [4] |

| FdUMP[8] | FM3A/TK- | 0.022 µM | [4] |

Table 2: IC50 values for the inhibition of cell growth by FdUMP and its multimer FdUMP[8] in murine mammary tumor cell lines.

Incorporation into RNA and DNA

5-FU can also be anabolized to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively.[9][10]

-

RNA Incorporation: The incorporation of FUTP into RNA in place of uridine triphosphate (UTP) can disrupt RNA processing and function, including pre-rRNA processing and mRNA splicing.[10] This leads to errors in protein synthesis and contributes to the overall cytotoxicity of the drug.

-

DNA Incorporation: The incorporation of FdUTP into DNA can lead to DNA fragmentation and damage, further contributing to cell death.[9]

| Tissue Type | Time after 5-FU | Incorporation into RNA (pmol/µg RNA) | Incorporation into DNA (fmol/µg DNA) | Reference |

| Human Colorectal Cancer | 24 h | 1.0 | 127 | [9][11] |

| Murine Colon Tumor | 2 h | 10 | Not Reported | [12] |

Table 3: Maximal incorporation of 5-FU into RNA and DNA of tumor tissues.

Signaling Pathways and Cellular Consequences

The molecular mechanisms of this compound ultimately converge on the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction

The disruption of DNA synthesis and the integrity of RNA and DNA by 5-FU metabolites trigger cellular stress responses that lead to programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, which are proteases that execute the apoptotic program.

Cell Cycle Arrest

The inhibition of DNA synthesis caused by dTMP depletion leads to an arrest of the cell cycle, primarily at the S-phase. This prevents cancer cells from proliferating and provides an opportunity for apoptotic pathways to be initiated.

Mechanisms of Resistance

Resistance to fluoropyrimidines, including this compound, can develop through various mechanisms. A primary mechanism is the overexpression of thymidylate synthase, the target enzyme.[13][14] Increased levels of TS can overcome the inhibitory effects of FdUMP, allowing for continued dTMP synthesis and cell proliferation.

Experimental Protocols

HPLC Analysis of this compound and 5-FU in Plasma

This protocol outlines a general method for the simultaneous determination of this compound and 5-FU in plasma using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with UV or mass spectrometry (MS) detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., pH 3.5, 0.01M) in a gradient or isocratic elution.[15]

-

Internal standard (e.g., 5-chlorouracil)

-

Plasma samples

-

Protein precipitation and/or liquid-liquid extraction reagents (e.g., perchloric acid, ethyl acetate/isopropanol)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 200 µL), add the internal standard.

-

Precipitate proteins by adding a precipitating agent (e.g., perchloric acid) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Alternatively, perform a liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate/isopropanol).[15]

-

Transfer the supernatant or the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the compounds using the C18 column and the specified mobile phase conditions.

-

Detect this compound and 5-FU using a UV detector (e.g., at 265 nm for 5-FU) or a mass spectrometer for higher sensitivity and specificity.[15]

-

-

Quantification:

-

Construct a standard curve using known concentrations of this compound and 5-FU.

-

Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

-

Thymidylate Synthase Activity Assay

This protocol describes a common method to measure TS activity based on the release of tritium from [5-³H]dUMP.[1][16]

Materials:

-

Cell or tissue homogenates

-

Assay buffer (e.g., Tris-HCl with magnesium chloride, EDTA, and dithiothreitol)

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the cell or tissue homogenate with the assay buffer.

-

Add the cofactor, 5,10-methylenetetrahydrofolate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding an activated charcoal suspension. The charcoal will bind to the unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

-

Measurement of Radioactivity:

-

Transfer the supernatant, which contains the released ³H₂O, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Calculation of TS Activity:

-

Calculate the amount of ³H₂O produced based on the measured radioactivity and the specific activity of the [5-³H]dUMP.

-

Express TS activity as pmol of dTMP formed per minute per mg of protein.

-

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[2][3][5][17][18]

Materials:

-

Cancer cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (fixative)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[3]

-

Incubate the cells in ethanol for at least 30 minutes on ice or store at -20°C.[18]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in the PI staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[18]

-

Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[3]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound's efficacy as an anticancer agent is rooted in its selective conversion to 5-FU in tumor tissues and the subsequent multifaceted attack on cancer cell proliferation. The primary mechanisms of action, namely the potent inhibition of thymidylate synthase and the disruptive incorporation into RNA and DNA, lead to a cascade of events culminating in cell cycle arrest and apoptosis. Understanding these core mechanisms, along with the pathways of resistance, is crucial for the continued development and optimization of fluoropyrimidine-based cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate interactions of this compound and its metabolites within the complex cellular landscape of cancer.

References

- 1. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocols [moorescancercenter.ucsd.edu]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thymidylate synthase overproduction and gene amplification in fluorodeoxyuridine-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. ucl.ac.uk [ucl.ac.uk]

The Genesis of a Targeted Pro-Drug: A Technical Guide to the Discovery and Synthesis of Doxifluridine

For Immediate Release

Basel, Switzerland – November 7, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Doxifluridine (5'-deoxy-5-fluorouridine). This compound, a second-generation nucleoside analog, was developed by Roche as a targeted oral pro-drug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its development aimed to improve the therapeutic index of 5-FU by enhancing its oral bioavailability and tumor selectivity, thereby reducing systemic toxicity.

Discovery and Rationale

The development of this compound was driven by the need to overcome the limitations of 5-FU, a cornerstone of chemotherapy for solid tumors, particularly colorectal, breast, and gastric cancers.[1] Intravenous administration of 5-FU is necessary due to its erratic and poor oral bioavailability, largely caused by degradation by the enzyme dihydropyrimidine dehydrogenase (DPD) in the gut and liver.[2] This variability in absorption can lead to unpredictable plasma concentrations and associated toxicities.

This compound was rationally designed as a pro-drug that would bypass this initial degradation. The key to its targeted action lies in its conversion to 5-FU by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumor tissues compared to normal tissues.[1] This differential expression allows for the preferential activation of this compound at the tumor site, leading to a higher concentration of the cytotoxic 5-FU where it is most needed and minimizing exposure to healthy tissues.

Synthesis of this compound

The chemical synthesis of this compound typically involves the coupling of a protected 5-deoxyribose derivative with a silylated 5-fluorouracil. Several synthetic routes have been described in the literature. A common approach is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Silylation of 5-Fluorouracil

-

Suspend 5-fluorouracil in a suitable aprotic solvent, such as dichloromethane.

-

Add a silylating agent, for example, a mixture of trimethylchlorosilane and hexamethyldisilazane.

-

Reflux the mixture for several hours to ensure complete silylation of the 5-fluorouracil, forming a 2,4-bis(trimethylsilyl)-5-fluorouracil intermediate.

Step 2: Preparation of the Protected 5-Deoxyribose

-

Start with a suitable ribose derivative, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This protected form of 5-deoxyribose is crucial for the subsequent coupling reaction.

Step 3: Glycosylation (Coupling Reaction)

-

Dissolve the protected 5-deoxyribose in an inert organic solvent like dichloromethane.

-

Add the silylated 5-fluorouracil solution from Step 1 to the reaction mixture.

-

Cool the mixture to a low temperature (e.g., -15°C to 0°C).

-

Slowly add a Lewis acid catalyst, such as tin tetrachloride or trimethylsilyl trifluoromethanesulfonate, to promote the coupling reaction.

-

Allow the reaction to proceed for several hours at a controlled temperature.

Step 4: Deprotection

-

After the coupling is complete, the protecting groups (e.g., acetyl groups) are removed from the ribose moiety.

-

This is typically achieved by treating the intermediate with a solution of sodium methoxide in methanol.

-

The reaction is stirred at room temperature until deprotection is complete.

Step 5: Purification

-

Neutralize the reaction mixture with an acid, such as hydrochloric acid.

-

Evaporate the solvent under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Mechanism of Action and Signaling Pathways

The pharmacological activity of this compound is dependent on its in vivo conversion to 5-FU. This bioconversion is a critical step that dictates its tumor-selective properties.

Cellular Uptake and Activation

This compound is absorbed orally and distributed throughout the body.[3] Upon reaching the tumor microenvironment, it is preferentially taken up by cancer cells with high levels of thymidine phosphorylase.[1]

Caption: this compound's journey from oral administration to its conversion into the active drug 5-FU within a tumor cell.

Inhibition of Thymidylate Synthase and Disruption of DNA Synthesis

Once converted to 5-FU, it undergoes further metabolic activation to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The inhibition of TS by FdUMP leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs). This imbalance disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.[2]

References

An In-depth Technical Guide to Doxifluridine: Chemical Structure, Properties, and Mechanism of Action

Introduction

Doxifluridine, also known as 5'-deoxy-5-fluorouridine (5'-DFUR), is a second-generation fluoropyrimidine nucleoside analog.[1] It functions as an orally administered prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2][3] Developed to improve the therapeutic index and oral bioavailability of 5-FU, this compound has been utilized as a cytostatic agent in chemotherapy for various malignancies, including stomach, colon, rectum, breast, and cervical cancers.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally a derivative of the nucleoside uridine, with a fluorine atom at the C-5 position of the pyrimidine ring and the hydroxyl group at the 5' position of the ribose sugar moiety removed.[5]

Chemical Name: 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione[2] Other Names: 5'-deoxy-5-fluorouridine, 5'-DFUR, Doxyfluridine[1] CAS Registry Number: 3094-09-5

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁FN₂O₅ | [2] |

| Molecular Weight | 246.19 g/mol | [2] |

| Percent Composition | C: 43.91%, H: 4.50%, F: 7.72%, N: 11.38%, O: 32.49% | |

| Melting Point | 189-190 °C | |

| pKa | 7.4 | |

| Appearance | White or off-white crystalline powder | [6] |

| UV Maximum (in Methanol) | 268-269 nm | |

| Solubility | Soluble in water. |

Mechanism of Action: Targeted Bioactivation

This compound itself is not cytotoxic but serves as a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil (5-FU).[7][8] This bioactivation is the cornerstone of its therapeutic strategy.

The conversion is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as pyrimidine-nucleoside phosphorylase (PyNPase).[1][9] A key aspect of this compound's design is its preferential activation within tumor tissues. Many types of cancer cells, including those in esophageal, breast, cervical, pancreatic, and hepatic cancers, express significantly higher levels of thymidine phosphorylase compared to most normal tissues.[1][10] This differential expression leads to a higher concentration of the cytotoxic 5-FU within the tumor environment, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[10]

Once formed, 5-FU exerts its antineoplastic effects through multiple mechanisms:

-

Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[7][11][12] Depletion of thymidine leads to an imbalance of deoxynucleotides, which inhibits DNA synthesis and repair, ultimately triggering cell death in rapidly dividing cancer cells.[1][3]

-

Interference with RNA Function: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA in place of uridine triphosphate.[3][12] This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[12]

Pharmacokinetics and Metabolism

This compound was specifically designed to overcome the limitations of orally administered 5-FU, which is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD) in the gut wall and liver.[1][3] this compound's structure makes it resistant to DPD, allowing for improved oral bioavailability.[1]

| Parameter | Finding | Species | Reference |

| Absorption | Orally bioavailable.[1] | Human | [1] |

| Metabolism | Converted to 5-FU by thymidine phosphorylase. It is also a metabolite of capecitabine.[1] | Human | [1] |

| Clearance (Steady-State) | Nonrenal Clearance (ClNR): 728 ± 181 ml/min per m² | Human | [13] |

| Renal Clearance (ClR): 108.9 ± 53.6 ml/min per m² | Human | [13] | |

| Toxicity (Dose-Limiting) | Diarrhea, neurotoxicity, mucositis, myelotoxicity.[1][14] | Human | [1][14] |

Studies have investigated the pharmacokinetics of this compound. One study using a 5-day stepped-dose infusion in cancer patients found that steady-state plasma levels of this compound increased approximately linearly with the dose, with no significant evidence of saturation in its metabolism under this administration schedule.[13][15] The mean nonrenal clearance was substantially higher than renal clearance, indicating that metabolism is the primary route of elimination.[13]

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process that generally involves the modification of nucleoside structures and the strategic incorporation of a fluorine atom.[6] While specific methodologies can be proprietary, the general approach involves:

-

Starting Material Preparation: Sourcing or synthesizing the required pyrimidine base (5-fluorouracil) and a modified sugar derivative (e.g., 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose).[6][16]

-

Coupling Reaction: A key step is the coupling of the silylated 5-fluorouracil with the protected deoxyribose derivative. This reaction is typically carried out in an inert organic solvent in the presence of a Lewis acid, such as tin tetrachloride, at low temperatures.[16]

-

Deprotection: The acetyl protecting groups on the sugar moiety are removed, often using a base like sodium methoxide in methanol, to yield the final this compound product.[16]

-

Purification: Achieving high pharmaceutical-grade purity (often >99.5%) is critical. Standard techniques include recrystallization, column chromatography, and filtration to remove impurities and reaction byproducts.[6]

Quality Control: Throughout the manufacturing process, rigorous quality control is essential. This includes in-process monitoring and final product analysis using methods such as High-Performance Liquid Chromatography (HPLC) for purity assay, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) for identity confirmation, and tests for residual solvents and heavy metals.[6]

Experimental Protocols

In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model

This protocol describes a typical experiment to evaluate the anticancer effect of this compound in vivo.[8][17]

Objective: To determine the efficacy of orally administered this compound in reducing tumor growth in a mouse model.

Methodology:

-

Cell Culture: Human colon cancer cells (e.g., HT29) or other relevant cancer cell lines are cultured under standard conditions.[8]

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or C57BL/6) are used.[8]

-

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ cells) is injected subcutaneously into the flank of each mouse.[8]

-

Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., 100–150 mm³). The mice are then randomly assigned to control and treatment groups (n=6-10 per group).[8][17]

-

Drug Administration:

-

Monitoring: The animals' general condition, body weight, and tumor size are monitored regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.[17]

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor effect is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

Quantification of this compound and 5-FU in Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of this compound and its active metabolite, 5-FU, in biological matrices.[9][18]

Objective: To accurately quantify the concentrations of this compound and 5-FU in plasma samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

Plasma samples are thawed from storage (e.g., -80°C).

-

An internal standard is added to each plasma sample.

-

A liquid-liquid extraction is performed to separate the analytes from plasma proteins. A common extraction solvent is a mixture of ethyl acetate and isopropyl alcohol.[18]

-

The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Detection and Quantification (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Electrospray ionization (ESI) is used, typically in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard are monitored.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known concentrations.

-

The concentrations of this compound and 5-FU in the unknown samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[18]

-

Conclusion

This compound represents a significant advancement in fluoropyrimidine chemotherapy. Its design as an oral prodrug that is preferentially activated to 5-FU in tumor tissues offers a targeted therapeutic approach with improved bioavailability over its parent compound. Understanding its chemical properties, intricate mechanism of action, and pharmacokinetic profile is crucial for its optimal use in clinical settings and for the development of next-generation antimetabolite drugs. The experimental protocols detailed herein provide a framework for researchers to further investigate its efficacy and explore novel therapeutic combinations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - LKT Labs [lktlabs.com]

- 12. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 13. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II clinical trial of this compound in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study of this compound as a five-day stepped-dose continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US20070073050A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. [Experimental study relating to the anti-cancer effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of this compound and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Doxifluridine: A Second-Generation Nucleoside Prodrug for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Doxifluridine (5'-deoxy-5-fluorouridine), a second-generation nucleoside analog, represents a significant advancement in fluoropyrimidine-based chemotherapy. As a prodrug of the widely used antimetabolite 5-fluorouracil (5-FU), this compound was designed to improve oral bioavailability and enhance tumor-selective activation, thereby increasing therapeutic efficacy while potentially mitigating systemic toxicity. This technical guide provides a comprehensive overview of this compound's core attributes, including its mechanism of action, pharmacokinetic profile, and clinical application. Detailed experimental protocols and quantitative data from key studies are presented to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for further investigation and development in this area.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as those of the gastrointestinal tract and breast.[1] However, its clinical utility is often hampered by poor and erratic oral absorption and significant systemic toxicity.[1] this compound, a fluoropyrimidine derivative of 5-FU, was developed to overcome these limitations.[2] It is designed to bypass degradation by dihydropyrimidine dehydrogenase in the gut, allowing for effective oral administration.[3] The key to its targeted action lies in its conversion to the active cytotoxic agent, 5-FU, preferentially within tumor tissues.[1]

Mechanism of Action

This compound's efficacy is contingent on its bioactivation to 5-FU. This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1] Notably, TP is often overexpressed in a variety of solid tumors, including breast, colorectal, and gastric cancers, compared to normal tissues.[2] This differential expression profile forms the basis of this compound's tumor selectivity.

Once converted to 5-FU, the active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The disruption of DNA synthesis ultimately triggers cell death.

-

Incorporation into RNA and DNA: The 5-FU metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA fragmentation and instability.

The following diagram illustrates the bioactivation of this compound and the subsequent mechanisms of action of 5-FU.

Quantitative Data

Clinical Efficacy

The clinical utility of this compound, both as a monotherapy and in combination regimens, has been evaluated in various solid tumors. The following table summarizes the outcomes of selected clinical trials.

| Cancer Type | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |

| Metastatic Colorectal Cancer | This compound (oral) + Leucovorin | 34 | 35% | 2 | 10 | [2] |

| Metastatic Colorectal Cancer | This compound (oral) + Leucovorin | 38 | 23.7% | - | - | [4] |

| Advanced/Recurrent Gastric Cancer | This compound (oral) + Docetaxel | 40 | 17.5% | 0 | 7 | [5] |

| Advanced Gastric Cancer (Elderly) | This compound (oral) | 18 | 5.6% | 0 | 1 | [6] |

| Node-Positive Breast Cancer (Adjuvant) | This compound (oral) vs. This compound + Cyclophosphamide | 87 | - | - | - | [7] |

Note: Response rates and patient numbers are based on the evaluable patient population in the cited studies. Some studies did not differentiate between CR and PR.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized following both oral and intravenous administration. Key parameters are summarized in the table below.

| Administration Route | Dose | Cmax | Tmax | AUC | Clearance (CL) | Half-life (t½) | Reference |

| Oral | 1200 mg/m² | 67.1 - 68.3 mmol/L | - | 72.2 - 74.5 mmol·h/L | - | - | [8] |

| Oral | 600 - 1000 mg/m² | - | ~60 min | 13.2 - 24.6 µg·ml⁻¹·min (for 5-FU) | - | 32 - 45 min | [9] |

| Intravenous | 2 g/m² | - | - | - | 0.60 L/min (nonrenal) | 16.1 - 27.7 min | [10] |

| Intravenous | 4 g/m² | - | - | - | 0.37 L/min (nonrenal) | 16.1 - 27.7 min | [10] |

| Intravenous (5-day infusion) | 3.75 - 20 g/m² | - | - | - | 108.9 ± 53.6 ml/min/m² (renal) | - | [11] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Units and parameters may vary between studies.

Experimental Protocols

Measurement of Thymidine Phosphorylase (TP) Activity

This protocol describes a spectrophotometric assay for determining TP activity in tissue homogenates.

Principle: The enzymatic conversion of thymidine to thymine by TP results in a change in absorbance at a specific wavelength, which can be measured to quantify enzyme activity.

Materials:

-

Tissue homogenate

-

0.1 M Tris-HCl buffer, pH 7.4

-

10 mM Thymidine solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the tissue homogenate, 0.1 M Tris-HCl buffer, and 10 mM thymidine.

-

Incubate the reaction mixture at 37°C.

-

Monitor the change in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the rate of thymine formation based on the change in absorbance, using the molar extinction coefficient of thymine.

-

Express TP activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of thymine per minute under the assay conditions.

Quantification of this compound and 5-Fluorouracil in Plasma by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its active metabolite, 5-FU, in plasma samples.

Principle: Reversed-phase HPLC separates this compound and 5-FU based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The compounds are then detected and quantified by UV absorbance.

Materials:

-

Plasma samples

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid

-

C18 HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Precipitate plasma proteins by adding a threefold volume of acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the peaks corresponding to this compound and 5-FU by comparing their retention times and peak areas to those of known standards.

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentrations of this compound and 5-FU in the plasma samples.

-

The following diagram depicts the general workflow for the HPLC analysis.

Conclusion

This compound stands as a testament to the power of prodrug design in enhancing the therapeutic index of established chemotherapeutic agents. Its tumor-selective activation, facilitated by the overexpression of thymidine phosphorylase in cancerous tissues, offers a promising strategy for targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research into the clinical applications and optimization of this compound-based regimens. Continued investigation into its synergistic potential with other anticancer agents and the development of predictive biomarkers for patient selection will be crucial in fully realizing the clinical potential of this second-generation nucleoside prodrug.

References

- 1. breastcancer.org [breastcancer.org]

- 2. Results of leucovorin and this compound oral regimen in the treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precision Breast Cancer Trial Shows Improved Treatment by Tumor Subtype | UC San Francisco [ucsf.edu]

- 4. Oral this compound plus leucovorin in metastatic colorectal cancer: randomized phase II trial with intravenous 5-fluorouracil plus leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase II study of this compound and docetaxel combination chemotherapy for advanced or recurrent gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II study of this compound in elderly patients with advanced gastric cancer: the Japan Clinical Oncology Group Study (JCOG 9410) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of the administration period of adjuvant chemotherapy using this compound (5'-DFUR) for 1 year versus 3 years after breast cancer surgery by the Shimane Breast Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral this compound in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Doxifluridine to 5-FU by Thymidine Phosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a fluoropyrimidine prodrug that plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its cytotoxic effect is dependent on its conversion to the active anticancer agent 5-fluorouracil (5-FU). This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues. This tumor-specific activation provides a therapeutic window, potentially enhancing the efficacy of 5-FU in malignant cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of the biochemical conversion of this compound to 5-FU by thymidine phosphorylase, including detailed experimental protocols, quantitative data on enzyme kinetics and pharmacokinetics, and a visualization of the relevant cellular pathways.

Biochemical Conversion of this compound to 5-Fluorouracil

The enzymatic conversion of this compound to 5-FU is a phosphorolytic reaction catalyzed by thymidine phosphorylase. In this reaction, the glycosidic bond of this compound is cleaved in the presence of inorganic phosphate, yielding 5-FU and 2-deoxy-α-D-ribose-1-phosphate.[1]

Reaction:

This compound + Phosphate ⇌ 5-Fluorouracil + 2-deoxy-α-D-ribose-1-phosphate

This bioactivation is a critical step in the mechanism of action of this compound. The preferential expression of thymidine phosphorylase in tumor cells leads to a localized concentration of 5-FU, thereby targeting the cytotoxic effects to the cancer cells.[2]

Quantitative Data

Enzymatic Kinetics

| Enzyme Source | Substrate | Km (µM) | Reference |

| Native Human Hepatic Thymidine Phosphorylase | Thymidine | 284 ± 55 | [3] |

| Native Human Hepatic Thymidine Phosphorylase | Phosphate | 5.8 ± 1.9 | [3] |

Note: The Km value for this compound is expected to be different from that of thymidine, and further studies with recombinant human TP are needed for precise determination.

Pharmacokinetic Parameters

The clinical efficacy of this compound is influenced by its pharmacokinetic profile and that of its active metabolite, 5-FU. The following tables summarize key pharmacokinetic parameters from studies in cancer patients.

Table 1: Pharmacokinetic Parameters of this compound in Cancer Patients

| Administration Route | Dose | Cmax (ng/mL) | t½ (min) | CL (mL/min/m²) | Vd (L) | AUC (ng·h/mL) | Reference |

| Intravenous | 2 g/m² | - | 16.1 - 27.7 | - | 19.8 | - | [4] |

| Intravenous | 4 g/m² | - | 16.1 - 27.7 | - | 20.4 | - | [4] |

| 5-day stepped-dose infusion | 0.25 - 5 g/m²/24h | 167 - 6,519 (steady-state) | - | 728 ± 181 (non-renal) | - | - | [5] |

| Oral | 600 mg/m² | - | 32 - 45 | - | - | 235 (µg·min/mL) | [6] |

| Oral | 800 mg/m² | - | 32 - 45 | - | - | - | [6] |

| Oral | 1000 mg/m² | - | 32 - 45 | - | - | 755 (µg·min/mL) | [6] |

| Oral | 1200 mg/m² (5 days) | - | - | - | - | - | [2] |

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after this compound Administration in Cancer Patients

| This compound Administration Route | This compound Dose | 5-FU Cmax (ng/mL) | 5-FU t½ (min) | 5-FU CL (mL/min/m²) | 5-FU AUC (ng·h/mL) | Reference |

| 5-day stepped-dose infusion | 0.25 - 5 g/m²/24h | - | - | 100.8 ± 48.6 (renal) | - | [5] |

| Oral | 600 mg/m² | - | 34 ± 12 | - | 13.2 (µg·min/mL) | [6] |

| Oral | 800 mg/m² | - | 40 ± 16 | - | - | [6] |

| Oral | 1000 mg/m² | - | 38 ± 13 | - | 24.6 (µg·min/mL) | [6] |

Experimental Protocols

In Vitro Conversion of this compound to 5-FU and Cytotoxicity Assay in Colon Cancer Cell Lines

This protocol describes a method to assess the conversion of this compound to 5-FU in colon cancer cell lines and the subsequent cytotoxic effect.

3.1.1. Cell Culture

-

Culture human colon cancer cell lines (e.g., HCT 116 or HT-29) in McCoy's 5a medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

-

Passage cells upon reaching 80-90% confluency.

3.1.2. This compound Treatment and Sample Collection

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).

-

At each time point, collect the cell culture medium for HPLC analysis of this compound and 5-FU concentrations.

-

Harvest the cells for viability assessment.

3.1.3. Quantification of this compound and 5-FU by HPLC

This method is adapted from a validated protocol for the analysis of 5-FU and its metabolites in cell culture media.[8][9]

-

Sample Preparation:

-

To 500 µL of cell culture medium, add an internal standard (e.g., 5-bromouracil).

-

Deproteinize the sample by adding 500 µL of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Quantification:

-

Generate a standard curve for both this compound and 5-FU using known concentrations.

-

Calculate the concentrations of this compound and 5-FU in the samples based on the standard curve.

-

3.1.4. Cytotoxicity Assay (MTT Assay)

-

After this compound treatment, remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 for 5-FU in colon26 cells after 36 hours is approximately 9.32 µM, and for HT29 cells after 48 hours is about 23.26 µM.[11]

Determination of Thymidine Phosphorylase Activity in Cell Lysates

This spectrophotometric assay measures the activity of thymidine phosphorylase by monitoring the formation of 5-FU.

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 2 mM this compound, and 100 µg of cell lysate protein in a final volume of 1 mL.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and stop the reaction by adding an equal volume of 0.6 M perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 305 nm, the wavelength of maximum absorbance for 5-FU.

-

-

Calculation of Enzyme Activity:

-

Calculate the concentration of 5-FU produced using the molar extinction coefficient of 5-FU at 305 nm.

-

Express the thymidine phosphorylase activity as nmol of 5-FU produced per minute per mg of protein.

-

Signaling Pathways and Experimental Workflows

This compound to 5-FU Conversion and Downstream Effects

The following diagram illustrates the conversion of this compound to 5-FU and the subsequent metabolic pathways leading to cytotoxicity.

Caption: Conversion of this compound to 5-FU and its cytotoxic mechanisms.

5-FU Induced Apoptosis Signaling Pathway

This diagram details the key molecular players in the apoptotic pathway initiated by 5-FU.

Caption: 5-FU induced intrinsic and extrinsic apoptosis pathways.[12][13][14][15]

Experimental Workflow for In Vitro to In Vivo Assessment

This workflow outlines the key stages for evaluating the efficacy of this compound, from initial cell-based assays to preclinical animal models.

Caption: A streamlined workflow for preclinical evaluation of this compound.

Conclusion

The conversion of this compound to 5-FU by thymidine phosphorylase is a cornerstone of its antitumor activity. The higher expression of TP in tumor tissues provides a mechanism for targeted therapy, enhancing the therapeutic index of 5-FU. This guide has provided a comprehensive overview of this critical bioconversion, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This information serves as a valuable resource for researchers and drug development professionals working to optimize fluoropyrimidine-based cancer therapies and develop novel strategies for targeted cancer treatment. Further research is warranted to fully elucidate the kinetic parameters of human thymidine phosphorylase with this compound and to explore the mechanisms of resistance to this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

- 13. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]

- 14. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Doxifluridine (5'-dFUrd) and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUrd) is a fluoropyrimidine derivative that functions as an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). Developed to improve the oral bioavailability and tumor selectivity of 5-FU, this compound is a second-generation nucleoside analog. Its activation occurs preferentially within tumor tissues, offering a targeted approach to cancer chemotherapy. This guide provides a comprehensive technical overview of this compound, its metabolic activation, and the mechanisms of action of its key metabolites.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5'-Deoxy-5-fluorouridine |

| Synonyms | 5'-dFUrd, Furtulon, Ro 21-9738 |

| Molecular Formula | C₉H₁₁FN₂O₅ |

| Molar Mass | 246.19 g/mol |

| Melting Point | 188-192 °C |

| Solubility | Soluble in water, slightly soluble in methanol |

| CAS Number | 3094-09-5 |

Metabolic Pathway and Activation

This compound is designed to bypass the initial degradation in the gastrointestinal tract that limits the oral efficacy of 5-FU. Its therapeutic activity is dependent on its metabolic conversion to 5-FU.

Enzymatic Conversion

The primary mechanism of this compound activation is its conversion to 5-FU, a reaction catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1] This enzyme is often found in higher concentrations in various tumor types compared to normal tissues, which contributes to the tumor-selective activation of this compound.[2]

Metabolic activation of this compound to 5-Fluorouracil.

Following its formation, 5-FU undergoes further metabolism to its active nucleotides and catabolites. The major metabolites include 5-fluorouridine (5-FUrd) and the inactive catabolite α-fluoro-β-alanine.

Pharmacokinetics

The pharmacokinetic profile of this compound and its primary active metabolite, 5-FU, has been characterized in human clinical trials.

This compound Pharmacokinetic Parameters in Humans (Oral Administration)

| Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) | Reference |

| 1200 mg/m² (Day 1) | 67.1-68.3 mmol/L | - | 72.2-74.5 mmol·h/L | - | [3] |

| 1200 mg/m² (Day 5) | 67.1-68.3 mmol/L | - | 72.2-74.5 mmol·h/L | - | [3] |

5-Fluorouracil (5-FU) Pharmacokinetic Parameters in Humans (following Oral this compound)

| This compound Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (min) | Reference |

| 1200 mg/m² (Day 1) | 5.81 mmol/L | - | 5.46 mmol·h/L | - | [3] |

| 1200 mg/m² (Day 5) | 7.34 mmol/L | - | 7.52 mmol·h/L | - | [3] |

| Intravenous Bolus | - | - | - | 8-14 |

Mechanism of Action of 5-Fluorouracil (5-FU)

The cytotoxic effects of 5-FU are mediated through multiple mechanisms that disrupt DNA and RNA synthesis and function.

Inhibition of Thymidylate Synthase

The primary and most well-understood mechanism of 5-FU action is the inhibition of thymidylate synthase (TS). 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.

Incorporation into RNA and DNA

5-FU is also converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively.

-

RNA Incorporation: The incorporation of FUTP into RNA disrupts RNA processing and function, including pre-rRNA processing and mRNA splicing. This leads to errors in protein synthesis and contributes to the overall cytotoxicity of the drug.

-

DNA Incorporation: The incorporation of FdUTP into DNA can lead to DNA fragmentation and apoptosis.

Signaling pathway of 5-Fluorouracil's mechanism of action.

Experimental Protocols

Quantification of this compound and Metabolites in Human Plasma by LC-MS/MS

This section outlines a general procedure for the simultaneous determination of this compound, 5-FU, and 5-FUrd in human plasma based on published methodologies.

6.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-chlorouracil).

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

6.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

6.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion

-

5-FU: Precursor ion > Product ion

-

5-FUrd: Precursor ion > Product ion

-

Internal Standard: Precursor ion > Product ion

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Workflow for LC-MS/MS analysis of this compound and metabolites.

Thymidylate Synthase (TS) Activity Assay

This protocol describes a common method for measuring TS activity in cell or tissue extracts.

6.2.1. Preparation of Cell/Tissue Lysate

-

Homogenization: Homogenize cells or tissues in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant containing the cytosolic proteins, including TS.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

6.2.2. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

5,10-methylenetetrahydrofolate

-

[5-³H]-dUMP (radiolabeled substrate)

-

Cell/tissue lysate

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding activated charcoal to bind unreacted [5-³H]-dUMP.

-

Centrifugation: Centrifuge to pellet the charcoal.

-

Scintillation Counting: Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a liquid scintillation counter. The amount of ³H₂O is directly proportional to the TS activity.

Conclusion

This compound represents a significant advancement in fluoropyrimidine chemotherapy, offering the potential for improved oral administration and tumor-targeted delivery of 5-FU. A thorough understanding of its metabolism, pharmacokinetic properties, and the multifaceted mechanisms of action of its active metabolite, 5-FU, is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. The analytical methods and experimental protocols described in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacology of this important anticancer agent.

References

- 1. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Anticancer Activity of Doxifluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine; 5'-DFUR), a fluoropyrimidine derivative, serves as an oral prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2] Its design aims to enhance the therapeutic index of 5-FU by achieving higher concentrations of the active drug within tumor tissues compared to normal tissues.[3] This tumor selectivity is attributed to its unique bioactivation mechanism, which relies on the enzymatic activity of thymidine phosphorylase (TP), an enzyme often found in higher concentrations in malignant cells.[1][3][4] This guide provides a comprehensive overview of the preclinical studies that have investigated the anticancer activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action and Cellular Signaling

This compound's anticancer effect is indirect; it is a prodrug that requires conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).[1][2] This bioactivation is a critical step in its mechanism of action.

Activation Pathway:

-

Conversion to 5-FU: this compound is converted to 5-FU primarily by the enzyme thymidine phosphorylase (TP).[3][4] The expression of TP is significantly higher in many tumor tissues than in surrounding normal tissues, leading to a localized concentration of the active drug 5-FU at the tumor site.[3]

-

Cytotoxic Effects of 5-FU: Once formed, 5-FU exerts its anticancer effects through two main mechanisms:

-

Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate, disrupting DNA synthesis and repair, ultimately causing cell death.

-

Interference with RNA Synthesis: 5-FU can also be converted to 5-fluorouridine 5'-triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate.[1] This fraudulent incorporation disrupts RNA processing and function, contributing to the drug's cytotoxicity.[1][2]

-

In Vitro Anticancer Activity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. A common method to quantify this is by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | In vitro cytotoxicity assay | - | Data not specified | [1] |

| HT29 | Colon Cancer | In vitro cytotoxicity assay | - | Data not specified | [1] |

| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 48 | Varies by cell line | [5] |

| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 72 | Varies by cell line | [5] |

| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 96 | Varies by cell line | [5] |

Note: Specific IC50 values for OSCC cell lines were calculated but not individually reported in the provided search result. The study confirmed cytotoxic reactions immediately after treatment.[5]

Experimental Protocols

This protocol is based on the methodology used to evaluate this compound's cytotoxicity in oral squamous cell carcinoma (OSCC) cell lines.[5]

-

Cell Culture: OSCC cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded at a density of 2x10⁴ cells/well onto a specialized E-plate compatible with the iCELLigence RTCA system.

-

Baseline Measurement: Cells are cultured for 24 hours to allow for attachment and spreading, during which electrical impedance (represented as Cell Index, CI) is monitored in real-time.

-

Drug Treatment: After 24 hours, various concentrations of this compound are added to the wells.

-

Real-Time Monitoring: Changes in electrical impedance are continuously recorded for another 72 hours. A decrease in impedance correlates with reduced cell viability.

-

Data Analysis: The real-time Cell Index values are used to calculate the IC50 profiles at different time points (e.g., 24, 48, 72 hours).

In Vivo Antitumor Activity

Preclinical animal models are essential for evaluating the therapeutic efficacy of anticancer agents in a physiological context. This compound has demonstrated significant antitumor activity in various tumor-bearing mouse models.

Data Presentation: In Vivo Efficacy

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 90 mg/kg | Significant decrease in tumor size | [6] |

| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 150 mg/kg | Marked effectiveness in decreasing tumor size | [6] |

| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 210 mg/kg | Marked effectiveness in decreasing tumor size | [6] |

| C57BL/6 mice | HT29 Colon Cancer Xenograft | This compound (intraperitoneal) | 50 mg/kg | 83.0% | [1] |

| C57BL/6 mice | HT29 Colon Cancer Xenograft | Compound 2c (this compound derivative) | 50 mg/kg | 77.5% | [1] |

Experimental Protocols

This protocol is a composite based on methodologies for evaluating this compound and its derivatives in tumor-bearing mice.[1][6]

-

Animal Model: Four-week-old C57BL/6 or ddN female mice are used.[1][6] Animals are allowed to acclimate for at least one week.

-

Tumor Induction/Implantation:

-

Treatment Initiation: When tumors reach a specified size (e.g., 100–150 mm³), mice are randomly assigned to control and treatment groups.[1]

-

Drug Administration:

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2 days). Tumor volume is often calculated using the formula: Volume = length × width² × 0.5.[1][6]

-

Endpoint and Data Analysis: The experiment concludes after a set period or when tumors in the control group reach a maximum allowed size. The Tumor Growth Inhibition (TGI) rate is calculated using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] × 100, where T and C are the mean tumor volumes of the treatment and control groups, and f and i denote final and initial measurements, respectively.[1]

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its efficacy and toxicity.

A study in beagle dogs investigated the pharmacokinetic properties of this compound and its two major metabolites, 5-FU and 5-fluorouridine (5-FUrd), following a single oral administration of a 200 mg capsule.[4] Plasma concentrations were measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The study utilized a parent-metabolite compartment model with first-order absorption and Michaelis-Menten kinetics to describe the pharmacokinetic profiles.[4] This model helped in understanding the generation and elimination processes of the active metabolites.[4]

Another study in patients, which provides insight into potential preclinical behavior, showed that when this compound was given as a 5-day stepped-dose infusion, it avoided the saturation of nonrenal elimination processes that had been reported with shorter infusion schedules.[7] This suggests that the method and duration of administration can significantly impact its metabolism and clearance.

Conclusion